2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide is a complex organic compound characterized by its unique structural features, which include an amino group, a benzylpyrrolidine moiety, and a butanamide backbone. This compound is of interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.
The compound is classified under specialty chemicals and is often used as a building block in organic synthesis. It has been referenced in various chemical databases and literature, highlighting its significance in research and development activities. The molecular formula for this compound is , with a molecular weight of approximately .
The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide typically involves several key steps:
In industrial settings, optimized synthetic routes are employed to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts are commonly utilized. Purification methods like recrystallization and chromatography ensure that the final product meets stringent quality specifications .
The molecular structure of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide can be represented through various structural notations:
Parameter | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide |
InChI | InChI=1S/C18H29N3O/c1-4... |
InChI Key | MSNTYAIUUBUPOR-BHWOMJMDSA-N |
Isomeric SMILES | CCN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
The presence of a chiral center at the pyrrolidine ring significantly influences its biological activity .
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide can undergo several chemical reactions:
The specific reagents and conditions for these reactions vary depending on the desired outcome. For instance:
These reactions are crucial for modifying the compound to explore its potential applications further .
The mechanism of action for 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide primarily revolves around its interactions with specific molecular targets such as enzymes or receptors. The unique structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function.
This interaction can lead to various biological effects based on the specific target involved. For instance, it has been investigated for enzyme inhibition and receptor binding capabilities, making it a candidate for further research in pharmacology .
The physical properties of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide has several significant applications in scientific research:
This compound's diverse applications highlight its importance in advancing research across multiple scientific domains.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7